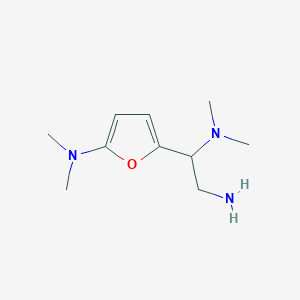
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is an organic compound that features a furan ring substituted with a dimethylamino group and an ethane-1,2-diamine moiety
Preparation Methods
The synthesis of 1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(dimethylamino)furan-2-carbaldehyde.
Reaction with Ethane-1,2-diamine: The aldehyde is then reacted with N1,N1-dimethylethane-1,2-diamine under appropriate conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The dimethylamino group and the furan ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine can be compared with other similar compounds, such as:
5-(dimethylamino)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
N1,N1-dimethylethane-1,2-diamine: Another precursor used in the synthesis.
Furan Derivatives: Compounds with similar furan rings but different substituents, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-[5-(dimethylamino)furan-2-yl]-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H19N3O/c1-12(2)8(7-11)9-5-6-10(14-9)13(3)4/h5-6,8H,7,11H2,1-4H3 |
InChI Key |
GXVZZEWSLZNCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C(CN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















